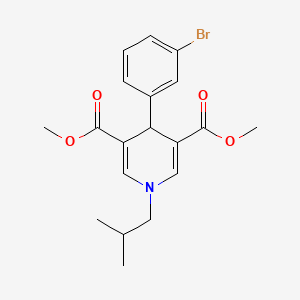
dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as 'compound A' and has been synthesized using various methods.
作用机制
The mechanism of action of dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been reported to act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to inflammation and pain. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It has high purity and stability, making it suitable for long-term storage and use in various assays. It is also relatively easy to synthesize using the optimized method, which yields high purity and yield. However, one limitation is that the compound is relatively expensive, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the use of dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate in biomedical research. One potential direction is the development of novel analogs with improved potency and specificity for various targets. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of the compound needs to be further elucidated to understand its full potential in biomedical research.
科学研究应用
Dimethyl 4-(3-bromophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential applications in biomedical research. It has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. It has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
属性
IUPAC Name |
dimethyl 4-(3-bromophenyl)-1-(2-methylpropyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-12(2)9-21-10-15(18(22)24-3)17(16(11-21)19(23)25-4)13-6-5-7-14(20)8-13/h5-8,10-12,17H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRXARXFRIRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3546028.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3546030.png)

![N-(4-ethylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546039.png)
![N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3546043.png)
![2-[(2-cyanophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B3546049.png)
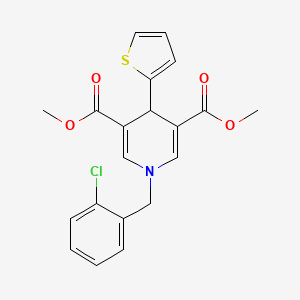
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3546057.png)
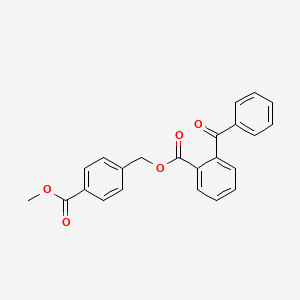
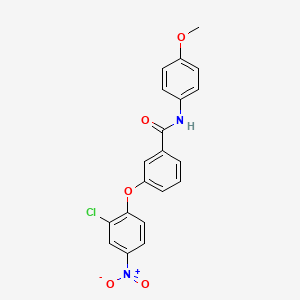
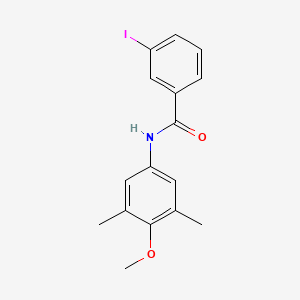

![2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3546123.png)
